3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound features a cyclohexadiene core with multiple functional groups, including a methoxy group and a hydroxypropyl substituent, which contribute to its reactivity and biological activity.
The compound can be synthesized from commercially available starting materials, primarily 2-methylcyclohexa-2,5-diene-1,4-dione and 2-hydroxypropyl bromide. The synthesis typically occurs under controlled conditions to ensure high purity and yield.
This compound falls under the category of organic compounds with specific classifications based on its functional groups. It is characterized as a diketone due to the presence of two carbonyl groups in its structure.
The synthesis of 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione involves several key steps:
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and scalability. Optimization of parameters such as temperature and pressure can further improve yields.
The molecular formula for 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione is C11H14O4, with a molecular weight of 210.23 g/mol. Its structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione |
| InChI | InChI=1S/C11H14O4/c1-6(12)4-8-7(2)9(13)5-10(15-3)11(8)14/h5-6,12H,4H2,1-3H3/t6-/m1/s1 |
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione can undergo several chemical transformations:
These reactions are significant for modifying the compound's properties and enhancing its applicability in research and development.
Data on specific biological interactions remains limited but suggests potential roles in therapeutic applications due to its unique structure.
The compound exhibits specific physical characteristics that influence its behavior in various environments:
Key chemical properties include:
| Property | Value |
|---|---|
| Log S (ESOL) | -1.05 |
| Solubility | 10.9 mg/ml |
| Bioavailability Score | 0.55 |
These properties indicate its potential for bioactivity and interaction with biological systems .
3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione has potential applications in various scientific fields:
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4